molecular formula C11H18ClNO4 B15285597 1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

Cat. No.: B15285597
M. Wt: 263.72 g/mol
InChI Key: XNKQYQOTERJNHJ-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with tert-butyl, methyl, and chloro groups, as well as two carboxylate groups. Its molecular formula is C12H20ClNO4.

Preparation Methods

The synthesis of 1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and chloro groups are introduced through various substitution reactions.

    Carboxylation: The addition of carboxylate groups is typically done through carboxylation reactions using reagents like carbon dioxide or carboxylic acids.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-Tert-butyl 2-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-Tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of a chloro group, leading to different reactivity and applications.

    1-Tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate:

    1-Tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-chloropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKQYQOTERJNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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